molecular formula C7H13NO2 B13333907 Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol

Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol

Cat. No.: B13333907
M. Wt: 143.18 g/mol
InChI Key: KJIWFWRVARJDAR-BQBZGAKWSA-N
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Description

Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylamino Group: This step often involves nucleophilic substitution reactions where a cyclopropylamine is introduced to the tetrahydrofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Rel-(3R,4S)-4-(cyclopropylamino)tetrahydrofuran-3-ol can be compared with other similar compounds, such as:

    Tetrahydrofuran Derivatives: These compounds share the tetrahydrofuran ring structure but differ in their substituents.

    Cyclopropylamino Compounds: These compounds contain the cyclopropylamino group but may have different core structures.

The uniqueness of this compound lies in its specific combination of the tetrahydrofuran ring and the cyclopropylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3R,4S)-4-(cyclopropylamino)oxolan-3-ol

InChI

InChI=1S/C7H13NO2/c9-7-4-10-3-6(7)8-5-1-2-5/h5-9H,1-4H2/t6-,7-/m0/s1

InChI Key

KJIWFWRVARJDAR-BQBZGAKWSA-N

Isomeric SMILES

C1CC1N[C@H]2COC[C@@H]2O

Canonical SMILES

C1CC1NC2COCC2O

Origin of Product

United States

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